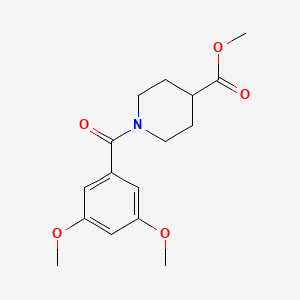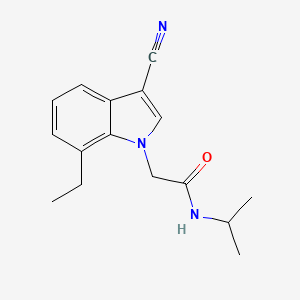![molecular formula C18H22N2O3S B5878543 N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as NSC-743380, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in cancer cell growth.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of enzymes involved in cancer cell growth. Specifically, it inhibits the activity of topoisomerase II and histone deacetylase. Topoisomerase II is an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and cell death. Histone deacetylase is an enzyme that is involved in the regulation of gene expression. Inhibition of this enzyme can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer activity in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that this compound can inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity for topoisomerase II and histone deacetylase. This allows researchers to study the effects of inhibiting these enzymes on cancer cell growth. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells in addition to cancer cells.
Orientations Futures
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chloride. This is followed by the reaction of the chloride with 2-amino-5-methylbenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with methylsulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. This compound has also been studied for its potential use in combination therapy with other cancer drugs.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-10-8-9-13(2)17(14)19-18(21)15-11-6-7-12-16(15)20(3)24(4,22)23/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSDAKPBZWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)



![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)



